molecular formula C17H25F3O7S B604927 1,1,1-Trifluoroethyl-PEG5-Tos CAS No. 1872433-61-8

1,1,1-Trifluoroethyl-PEG5-Tos

Cat. No. B604927
CAS RN: 1872433-61-8
M. Wt: 430.44
InChI Key: UYAXEKCLHRTXQU-UHFFFAOYSA-N
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Description

1,1,1-Trifluoroethyl-PEG5-Tos is a compound with a trifluoroethyl and tosyl attached to it . The hydrophilic PEG linker increases the water solubility of the compound in aqueous media . It is used for research purposes .


Molecular Structure Analysis

The molecular formula of this compound is C17H25F3O7S . It has a molecular weight of 430.4 g/mol .


Chemical Reactions Analysis

The tosyl group in this compound is a very good leaving group for nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 430.4 g/mol . Its molecular formula is C17H25F3O7S . The compound is stored at -20°C .

Scientific Research Applications

Nanoparticle Conjugation for Biomedical Applications

A study synthesized a trifluoroethylester-terminal poly(ethylene glycol) (PEG) silane, self-assembled on iron oxide nanoparticles, demonstrating the potential for conjugation with cell targeting agents. This system offers applications in magnetic resonance imaging (MRI) and controlled drug delivery, highlighting the flexibility and biomedical relevance of trifluoroethyl-PEG5 derivatives (Kohler, Fryxell, & Zhang, 2004).

Cytotoxicity Assessment in Polymer Degradation

Research evaluated the cytotoxicity of a unimolecular polymeric micelle and its degradation products, including 1,1,1-tris(4-hydroxyphenyl)ethane and PEG5, with findings indicating no cytotoxicity at concentrations up to 10(-4) M. This study provides insights into the safety and biocompatibility of trifluoroethyl-PEG5 derivatives in biomedical contexts (Schmalenberg, Frauchiger, Nikkhouy-Albers, & Uhrich, 2001).

Targeted Cancer Theranostics

The use of multifunctional dendrimer-entrapped gold nanoparticles, conjugated with PEG-modified agents, for targeted cancer imaging and therapy was explored. This study underscores the potential of trifluoroethyl-PEG5 derivatives in the development of advanced theranostic platforms for cancer treatment (Zhu et al., 2014).

Enhancing Toluene Adsorption in Humid Environments

Research focused on implanting PEG with hydrophobic short-chains into metal–organic frameworks to enhance volatile organic compound adsorption under high humidity. This study indicates the utility of trifluoroethyl-PEG5 derivatives in environmental applications, particularly in air purification and filtration technologies (Wang et al., 2021).

PEGylation in Pharmaceutical and Biotechnical Applications

A comprehensive overview of PEG chemistry, including trifluoroethyl-PEG5 derivatives, was presented, emphasizing their role in modifying biological macromolecules for pharmaceutical and biotechnical applications. This paper discusses the impact of PEGylation on enhancing drug efficacy and reducing immunogenicity (Roberts, Bentley, & Harris, 2002).

Functionalization of Water-Soluble Nanoparticles

A study on the synthesis of a trifluoroethylester-PEG-thiol ligand and its application in creating water-soluble, chemically functional nanoparticles showcases the versatility of trifluoroethyl-PEG5 in nanotechnology, particularly in the functionalization and stabilization of nanoparticles for various applications (Latham & Williams, 2006).

Protein Adsorption and Conformation Studies

Research on poly(L-lysine)-g-poly(ethylene glycol) copolymers, including trifluoroethyl-PEG5 derivatives, investigated their impact on protein adsorption and conformation. This study is relevant to biomedical coatings and drug delivery systems, where protein-surface interactions are critical (Michel, Pasche, Textor, & Castner, 2005).

Safety and Hazards

The safety data sheet for a similar compound, 2,2,2-Trifluoroethyl p-toluenesulfonate, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .

Future Directions

1,1,1-Trifluoroethyl-PEG5-Tos is currently used for research purposes . Its future directions could include further exploration of its properties and potential applications in various fields.

Mechanism of Action

properties

IUPAC Name

2-[2-[2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25F3O7S/c1-15-2-4-16(5-3-15)28(21,22)27-13-12-25-9-8-23-6-7-24-10-11-26-14-17(18,19)20/h2-5H,6-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYAXEKCLHRTXQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25F3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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